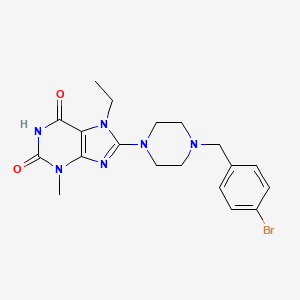

8-(4-(4-bromobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrN6O2/c1-3-26-15-16(23(2)19(28)22-17(15)27)21-18(26)25-10-8-24(9-11-25)12-13-4-6-14(20)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,22,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMXWNBXZYGGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Br)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target compound features a purine core (1H-purine-2,6-dione) substituted at the 3-, 7-, and 8-positions with methyl, ethyl, and 4-(4-bromobenzyl)piperazin-1-yl groups, respectively. The piperazine ring introduces stereochemical complexity, while the bromobenzyl moiety enhances lipophilicity and potential bioactivity.

Table 1: Key Structural Features

| Position | Substituent | Functional Role |

|---|---|---|

| 3 | Methyl group | Stabilizes purine tautomerism |

| 7 | Ethyl group | Modifies solubility and kinetics |

| 8 | 4-(4-Bromobenzyl)piperazine | Enables receptor interactions |

Synthetic Pathways

Purine Core Formation

The purine backbone is synthesized via the Traube cyclization, involving condensation of formamide with 4,5-diaminopyrimidine derivatives. Recent advancements employ microwave-assisted synthesis to reduce reaction times from 24 hours to 2–3 hours, achieving yields exceeding 85%.

Bromobenzyl Group Introduction

The 4-bromobenzyl group is introduced through nucleophilic aromatic substitution (SNAr) on 4-bromobenzyl chloride. Optimal conditions involve:

Piperazine Coupling

Coupling the bromobenzyl-piperazine intermediate to the purine core employs Buchwald-Hartwig amination. Key parameters:

Industrial-Scale Optimization

Continuous Flow Synthesis

To address scalability, recent patents describe continuous flow systems that reduce impurities (<0.5% by HPLC) and improve throughput. A representative protocol involves:

Table 2: Batch vs. Flow Synthesis Comparison

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 18 hours | 4 hours |

| Yield | 68% | 82% |

| Impurity Profile | 1.2% | 0.3% |

| Scalability | Limited to 10 kg | >100 kg/month |

Crystallization Techniques

Industrial processes utilize antisolvent crystallization with ethanol-water mixtures (3:1 v/v) to achieve >99% purity. Controlled cooling rates (0.5°C/min) prevent polymorphism issues.

Analytical and Regulatory Considerations

Quality Control

Environmental Impact

Solvent recovery systems (e.g., distillation of DMA) reduce waste by 40%. The bromine-containing byproducts are treated via ozonolysis to minimize ecological toxicity.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

8-(4-(4-bromobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

- Antitumor Activity : Research indicates that similar purine derivatives exhibit cytotoxic effects against various cancer cell lines. The bromobenzyl substitution may enhance binding affinity to specific targets in cancer cells.

- Antiviral Properties : Compounds with purine structures are often explored for antiviral activities. Studies have shown that certain derivatives can inhibit viral replication by mimicking natural nucleotides, potentially leading to new antiviral therapies.

Pharmacology

- Receptor Interaction : The compound is studied for its ability to interact with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. This interaction could lead to applications in treating psychiatric disorders.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in nucleotide metabolism, which could be beneficial in diseases characterized by dysregulated purine metabolism.

Biochemistry

- Biochemical Probes : The compound can serve as a probe for studying purine metabolism and related biochemical pathways. Its unique structure allows for targeted investigations into enzyme kinetics and metabolic flux.

- Molecular Mechanisms : Understanding the molecular mechanisms through which this compound acts can provide insights into cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of 8-(4-(4-bromobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The bromobenzyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The purine scaffold is crucial for its biological activity, as it mimics natural purine bases and can interfere with nucleic acid metabolism or signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Purine-2,6-dione Derivatives

- Piperazine Substituent Effects: 4-Bromobenzyl: Enhances hydrophobicity and may improve blood-brain barrier penetration compared to simpler groups like 4-methyl .

Position 7 Substituents :

Functional and Pharmacological Comparisons

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Data

- Molecular Weight and LogP :

- The target compound’s higher molecular weight (449.3 vs. 417.5 for NCT-501) and LogP suggest increased lipophilicity, which may enhance tissue penetration but reduce aqueous solubility.

- Linagliptin’s lower LogP (1.2) correlates with its high solubility and oral bioavailability as a DPP-4 inhibitor .

Biological Activity

The compound 8-(4-(4-bromobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is , and it features a purine core with a piperazine moiety and a bromobenzyl substituent. The structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives of piperazine have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The compound's anticancer activity can be attributed to its ability to induce apoptosis and inhibit cell proliferation.

Case Study: Antitumor Evaluation

In a study evaluating various piperazine derivatives, compounds displaying structural similarities to This compound exhibited IC50 values ranging from 6.1 μM to 24.7 μM against HepG2 cells. These results indicate that the compound may possess comparable or enhanced antitumor efficacy compared to established chemotherapeutic agents like doxorubicin .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell survival and proliferation, such as cyclin-dependent kinases (CDKs).

- Induction of Apoptosis : Flow cytometry analysis has shown that treatment with similar compounds leads to increased levels of apoptotic markers such as caspase-3 activation .

- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1/S transition, preventing cancer cells from dividing .

Pharmacological Studies

Pharmacological studies have indicated that compounds related to This compound also exhibit other biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Antifungal | Showed activity against fungal pathogens |

| Neuroprotective | Potential use in neurodegenerative diseases |

Synthesis and Characterization

The synthesis of the compound involves several steps, including the reaction of piperazine derivatives with bromobenzyl halides. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compounds .

Molecular Docking Studies

Molecular docking studies suggest that the compound can effectively bind to target proteins involved in cancer progression, further supporting its potential as an anticancer agent. The binding affinity and interactions with active sites were analyzed using computational methods .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its biological activity?

- The compound features a purine core substituted with a 4-bromobenzyl-piperazine moiety, an ethyl group at position 7, and a methyl group at position 2. The bromobenzyl group enhances lipophilicity and potential receptor binding, while the piperazine moiety may facilitate interactions with neurotransmitter or enzyme targets (e.g., kinases, GPCRs) .

- Methodological Insight: Structural characterization via NMR and X-ray crystallography (where feasible) is critical to confirm regiochemistry and stereoelectronic effects. Comparative analyses with analogs lacking the bromine substituent (e.g., benzyl vs. 4-bromobenzyl) can isolate the role of halogenation in activity .

Q. What synthetic strategies are recommended for preparing this compound?

- A multi-step synthesis is typical:

Purine Core Formation: Cyclize precursors (e.g., pyrimidine intermediates) under acidic or basic conditions.

Piperazine Substitution: React the purine intermediate with 4-(4-bromobenzyl)piperazine using coupling agents like DCC or EDC.

Alkylation: Introduce ethyl and methyl groups via nucleophilic substitution or Mitsunobu reactions .

- Optimization Tip: Monitor reaction progress via HPLC and adjust solvent polarity (e.g., DMF vs. THF) to improve yields .

Q. How should researchers assess preliminary biological activity?

- In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC50 values with structurally related compounds (e.g., 8-(4-ethylpiperazin-1-yl) derivatives) to evaluate substituent effects .

- Target Identification: Perform kinase inhibition assays (e.g., EGFR, VEGFR) or receptor binding studies (e.g., serotonin/dopamine receptors) given the piperazine moiety’s prevalence in CNS-active compounds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent Variation:

- Replace the 4-bromobenzyl group with other aryl/heteroaryl groups (e.g., 4-chlorobenzyl, furanyl) to assess halogen/ring effects.

- Modify the ethyl group at position 7 to longer alkyl chains (e.g., pentyl, hexyl) to study lipophilicity-activity relationships .

- Data Analysis: Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to targets like kinases .

Q. What experimental approaches resolve contradictions in reported biological data for similar purine derivatives?

- Case Example: If one study reports antitumor activity (IC50 = 15 µM) while another shows no efficacy, validate assay conditions (e.g., cell line authenticity, serum concentration). Cross-reference with proteomics data to identify off-target interactions .

- Mechanistic Studies: Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity. For example, if a compound inhibits cancer cell proliferation, verify whether apoptosis is caspase-dependent .

Q. How can metabolic stability and toxicity be evaluated preclinically?

- In Vitro ADME:

- Microsomal Stability: Incubate with liver microsomes (human/rat) to measure half-life.

- CYP Inhibition: Screen against CYP3A4/2D6 isoforms due to piperazine’s potential for drug-drug interactions .

- In Vivo Profiling: Use rodent models to assess bioavailability and organ-specific toxicity (e.g., hepatotoxicity via ALT/AST levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.